molecular formula C10H10N2 B3389845 1,2,3,4-Tetrahydroquinoline-5-carbonitrile CAS No. 939758-72-2

1,2,3,4-Tetrahydroquinoline-5-carbonitrile

Cat. No.: B3389845
CAS No.: 939758-72-2
M. Wt: 158.2 g/mol
InChI Key: ZAEOGUPVWLRFEK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H10N2 It is a derivative of quinoline, featuring a tetrahydroquinoline core with a nitrile group at the 5-position

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroquinoline-5-carbonitrile is a type of isoquinoline alkaloid, which is a large group of natural products . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq based compounds interact with their targets to exert biological activities . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways are dependent on the specific targets and mode of action of the compound.

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature in a dark place under an inert atmosphere These conditions can help maintain the stability of the compound and potentially influence its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile can be synthesized through various methods. One common approach involves the selective hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated using a nitrogen-doped carbon-supported palladium catalyst under mild conditions to yield 1,2,3,4-tetrahydroquinoline . The nitrile group can then be introduced through a subsequent reaction with appropriate reagents.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity of the final product. The use of advanced catalysts and controlled reaction conditions is crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and tungstate ions are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium or other metal catalysts.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: N-hydroxy lactams.

    Reduction: Various reduced derivatives of tetrahydroquinoline.

    Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other tetrahydroquinoline derivatives and enhances its utility in various applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEOGUPVWLRFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257150
Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-72-2
Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939758-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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